molecular formula C25H23N3O6S B2992281 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-32-4

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2992281
CAS No.: 851952-32-4
M. Wt: 493.53
InChI Key: IFNMKNMVHINGAA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the amine and ester groups might be involved in reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate is a compound that has been explored in various synthetic pathways for producing novel thieno[2,3-c]pyridazines. A notable study by Al-Kamali et al. (2014) involved the preparation of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine and its derivatives, with an emphasis on evaluating their antibacterial activities. This research highlights the compound's potential in developing new antibacterial agents (Al-Kamali et al., 2014).

Antimicrobial Applications

Gad-Elkareem et al. (2011) conducted a study focusing on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. Their research demonstrates the potential of compounds derived from this compound in antimicrobial applications (Gad-Elkareem et al., 2011).

Insecticidal Activity

The compound has also been studied for its potential in insecticidal applications. Li et al. (2013) synthesized a derivative, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, and evaluated its insecticidal activity against Aphis craccivora. This study indicates the compound's potential in developing novel insecticides (Li et al., 2013).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound serves as a precursor for synthesizing diverse heterocyclic structures. Studies like those by Tumkevičius (1994) and Albreht et al. (2009) have focused on reactions involving similar compounds to create new heterocyclic compounds with potential applications in various fields of chemistry (Tumkevičius, 1994); (Albreht et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action might involve interacting with certain proteins or enzymes in the body .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis, investigating its mechanism of action, and assessing its safety and efficacy .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-4-33-25(31)21-19-14-35-23(26-22(29)15(2)34-18-8-6-5-7-9-18)20(19)24(30)28(27-21)16-10-12-17(32-3)13-11-16/h5-15H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMKNMVHINGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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